2-Allyl-6-aminophenol
Description
2-Allyl-6-aminophenol is a phenolic derivative characterized by an allyl group (-CH₂CH=CH₂) at the 2-position and an amino group (-NH₂) at the 6-position of the benzene ring. The amino group at position 6 distinguishes it from methyl or methoxy-substituted analogs, likely enhancing polarity and reactivity, which could influence applications in pharmaceuticals, agrochemicals, or polymer synthesis.
Properties
CAS No. |
102878-28-4 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-amino-6-prop-2-enylphenol |
InChI |
InChI=1S/C9H11NO/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,11H,1,4,10H2 |
InChI Key |
RHZVFQVPMKWIKM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Allyl-6-methylphenol
- Structure : Allyl group (position 2), methyl group (position 6).
- Key Data: Synthesized via methods described in Synthetic Communications (1991) and Tetrahedron Letters (1995) involving allylation and Friedel-Crafts alkylation . The methyl group at position 6 reduces polarity compared to an amino group, likely lowering water solubility and altering boiling/melting points.
- Applications : Used in fragrance synthesis and as an intermediate in organic reactions due to its stability and mild reactivity.
3-Allyl-6-methoxyphenol
- Structure : Allyl group (position 3), methoxy group (-OCH₃, position 6).
- Key Data: Verified by NIST with molecular formula C₁₀H₁₂O₂ and CAS 93152-14-4 . The methoxy group is electron-donating, increasing the phenol’s acidity (pKa ~10) compared to amino or methyl substituents.
- Applications: Potential use in antioxidant formulations or as a precursor in lignin-derived polymers.
2-Allyl-6-[(octadecylimino)methyl]phenol
- Structure: Allyl group (position 2), octadecylimino group (-N=C-C₁₈H₃₇, position 6).
- Key Data: Molecular formula C₂₈H₄₇NO (CAS 380651-62-7) . The long alkyl chain imparts lipophilicity, making it suitable for surfactant or lipid-based applications.
- Applications : Likely used in corrosion inhibition or as a phase-transfer catalyst.
3-Amino-6-chloro-2-methylphenol
- Structure: Amino group (position 3), chloro group (-Cl, position 6), methyl group (position 2).
- Key Data: Molecular formula C₇H₈ClNO (CAS 682352-59-6) . The chloro group’s electron-withdrawing nature increases electrophilicity at position 6, enabling nucleophilic substitution reactions.
- Applications : Intermediate in dyestuff or herbicide synthesis.
2-(Aminomethyl)-6-methylphenol Hydrochloride
- Structure: Aminomethyl group (-CH₂NH₂, position 2), methyl group (position 6), hydrochloride salt.
- Key Data: Molecular formula C₈H₁₂ClNO (CAS 1956330-87-2) . The hydrochloride salt enhances water solubility, favoring biomedical or biochemical applications.
- Applications: Potential use in peptide synthesis or as a chelating agent.
Research Findings and Implications
- Synthetic Routes: Allyl-substituted phenols (e.g., 2-Allyl-6-methylphenol) are typically synthesized via allylation reactions, while amino-substituted analogs may require protective group strategies .
- Reactivity Trends: Amino groups enhance nucleophilicity, whereas chloro or methoxy groups alter electronic properties, directing regioselectivity in further functionalization .
- Physicochemical Behavior: Lipophilic groups (e.g., octadecylimino) expand utility in non-polar media, while hydrophilic salts (e.g., hydrochloride) improve bioavailability .
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